molecular formula C21H18N4 B12521881 Pyrazinamine, 5-(2-naphthalenyl)-N-[2-(4-pyridinyl)ethyl]- CAS No. 821783-89-5

Pyrazinamine, 5-(2-naphthalenyl)-N-[2-(4-pyridinyl)ethyl]-

Cat. No.: B12521881
CAS No.: 821783-89-5
M. Wt: 326.4 g/mol
InChI Key: UQMWLKWOXBBYQC-UHFFFAOYSA-N
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Description

Pyrazinamine, 5-(2-naphthalenyl)-N-[2-(4-pyridinyl)ethyl]-: is a complex organic compound that belongs to the class of pyrazinamines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazinamine, 5-(2-naphthalenyl)-N-[2-(4-pyridinyl)ethyl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazine Ring: The initial step involves the formation of the pyrazine ring through the condensation of appropriate precursors under controlled conditions.

    Naphthalene Substitution: The naphthalene ring is introduced through a substitution reaction, where a suitable naphthalene derivative reacts with the pyrazine intermediate.

    Pyridine Substitution:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Pyrazinamine, 5-(2-naphthalenyl)-N-[2-(4-pyridinyl)ethyl]- can undergo oxidation reactions, where the compound is oxidized to form various oxidized derivatives.

    Reduction: This compound can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: Substitution reactions are common, where one or more substituents on the compound are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.

    Substitution: Various reagents, including halogenating agents and nucleophiles, are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may yield simpler, reduced forms of the compound.

Scientific Research Applications

Pyrazinamine, 5-(2-naphthalenyl)-N-[2-(4-pyridinyl)ethyl]- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and the development of new chemical compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Pyrazinamine, 5-(2-naphthalenyl)-N-[2-(4-pyridinyl)ethyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Pyrazinamide: A related compound used as an antimicrobial agent.

    Naphthalene Derivatives: Compounds with similar naphthalene structures.

    Pyridine Derivatives: Compounds with similar pyridine structures.

Uniqueness

Pyrazinamine, 5-(2-naphthalenyl)-N-[2-(4-pyridinyl)ethyl]- is unique due to its specific combination of naphthalene and pyridine rings, which confer distinct chemical properties and potential applications. Its unique structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.

Properties

CAS No.

821783-89-5

Molecular Formula

C21H18N4

Molecular Weight

326.4 g/mol

IUPAC Name

5-naphthalen-2-yl-N-(2-pyridin-4-ylethyl)pyrazin-2-amine

InChI

InChI=1S/C21H18N4/c1-2-4-18-13-19(6-5-17(18)3-1)20-14-25-21(15-24-20)23-12-9-16-7-10-22-11-8-16/h1-8,10-11,13-15H,9,12H2,(H,23,25)

InChI Key

UQMWLKWOXBBYQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CN=C(C=N3)NCCC4=CC=NC=C4

Origin of Product

United States

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